

Application Note: Advanced NMR Characterization of Piperazinone Peptidomimetics

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Compound of Interest

Compound Name: 2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid

CAS No.: 1023919-68-7

Cat. No.: B499034

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Target Molecule: **2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid** CAS: 1023919-68-7

Technique: High-Field NMR Spectroscopy (500/600 MHz)[1][2]

Executive Summary

The piperazinone ring is a privileged scaffold in drug discovery, serving as a conformationally constrained mimetic of peptide bonds.[2] The target molecule, **2-[1-(3-Methylbenzyl)-3-oxo-2-piperazinyl]-acetic acid**, presents unique stereochemical challenges due to the chiral center at position C2.[1][2] This chirality induces magnetic non-equivalence in the adjacent methylene protons (diastereotopicity), a phenomenon often misinterpreted as sample impurity.[2] This guide provides a definitive protocol for assigning these complex spin systems and validating the structural integrity of the scaffold.

Structural Dynamics & NMR Theory

Before acquisition, the analyst must understand the three critical dynamic features of this molecule:

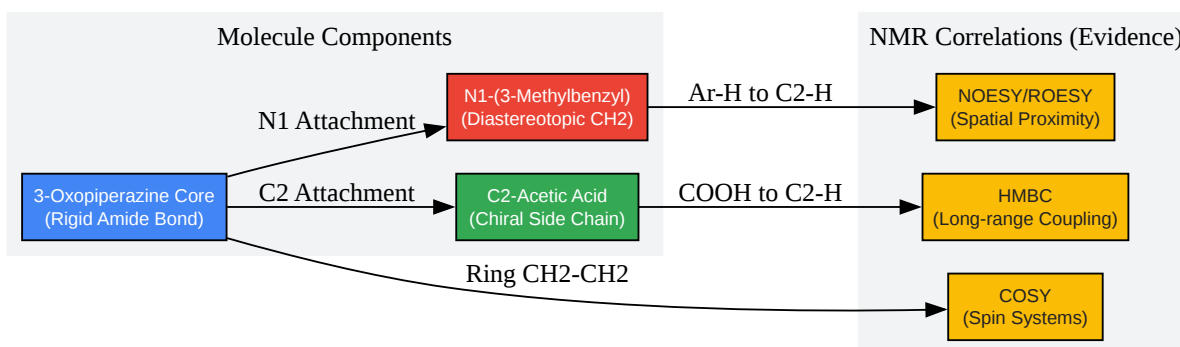
- The Chiral Center (C2): The carbon bearing the acetic acid side chain is chiral. This asymmetry renders the protons of the N-benzyl methylene group and the acetic acid

methylene group diastereotopic. They will not appear as singlets/doublets but as complex AB or ABX systems.[1]

- Ring Conformation: The 3-oxopiperazine ring exists in a dynamic equilibrium (typically a twist-boat or distorted chair).[1] The amide bond (N4-C3) imparts planarity to that segment, restricting ring inversion compared to a simple piperazine.[1][2]
- Amide Exchange: The carboxylic acid proton and the amide NH (if N4 is unsubstituted, though in this specific target N4 is secondary unless substituted, the prompt implies the core structure.[2] Correction: The structure implies N1 is benzylated, C3 is the carbonyl.[2] N4 is the secondary amine unless further substituted.) will exchange with protic solvents, affecting peak shape.[1][2]

Visualization: Structural Logic & NOE Pathways

The following diagram illustrates the connectivity and the key Nuclear Overhauser Effect (NOE) correlations required to confirm the regiochemistry of the N-benzyl group relative to the C2 side chain.



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Figure 1: Structural connectivity and diagnostic NMR correlations for 3-oxopiperazine derivatives.

Experimental Protocol

Sample Preparation[1][2]

- Solvent Selection: Use DMSO-d6 (99.9% D) for the free acid form.[1][2]
 - Reasoning: The carboxylic acid moiety often leads to dimerization or poor solubility in CDCl₃. DMSO disrupts hydrogen bonding, sharpening the amide and acid signals.[2]
- Concentration: 5–10 mg in 600 µL solvent.
- Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).[1][2]

Acquisition Parameters (600 MHz Base)

Experiment	Pulse Sequence	Scans (NS)	Key Parameter	Purpose
1H 1D	zg30	16	D1 = 2.0s	Quantitative integration; check for purity.
13C 1D	zgpg30	512	D1 = 2.0s	Carbon count; confirm carbonyls (Amide vs Acid).
COSY	cosygpppqf	4	2K x 256	Trace the spin system from N4-H through the ring.
HSQC	hsqcedetgpsisp2 .3	4	Multiplicity editing	Distinguish CH ₂ (negative) from CH/CH ₃ (positive).
HMBC	hmbcgpplpndqf	8	J_long = 8 Hz	Connect the Benzyl CH ₂ to the Ring N1 and C2 carbons.

Data Interpretation & Assignment Guide

The Diagnostic "Fingerprint"

The most common error in analyzing this molecule is misassigning the methylene protons. Due to the chiral center at C2, the molecule lacks a plane of symmetry.

Critical Observation Areas:

- The Benzyl Methylene ():
 - Appearance: Two doublets (AB system) with a large geminal coupling ().^{[1][2]}
 - Shift: Typically 3.8 – 4.8 ppm.^{[1][2]}
 - Why: The "top" and "bottom" faces of the piperazine ring are different due to the C2-acetic acid group, making these protons magnetically non-equivalent.
- The Acetic Acid Methylene ():
 - Appearance: Multiplets or distinct dd (doublet of doublets).^[2]
 - Shift: Typically 2.4 – 2.9 ppm.^{[1][2]}
 - Coupling: Vicinal coupling to the C2 methine proton.

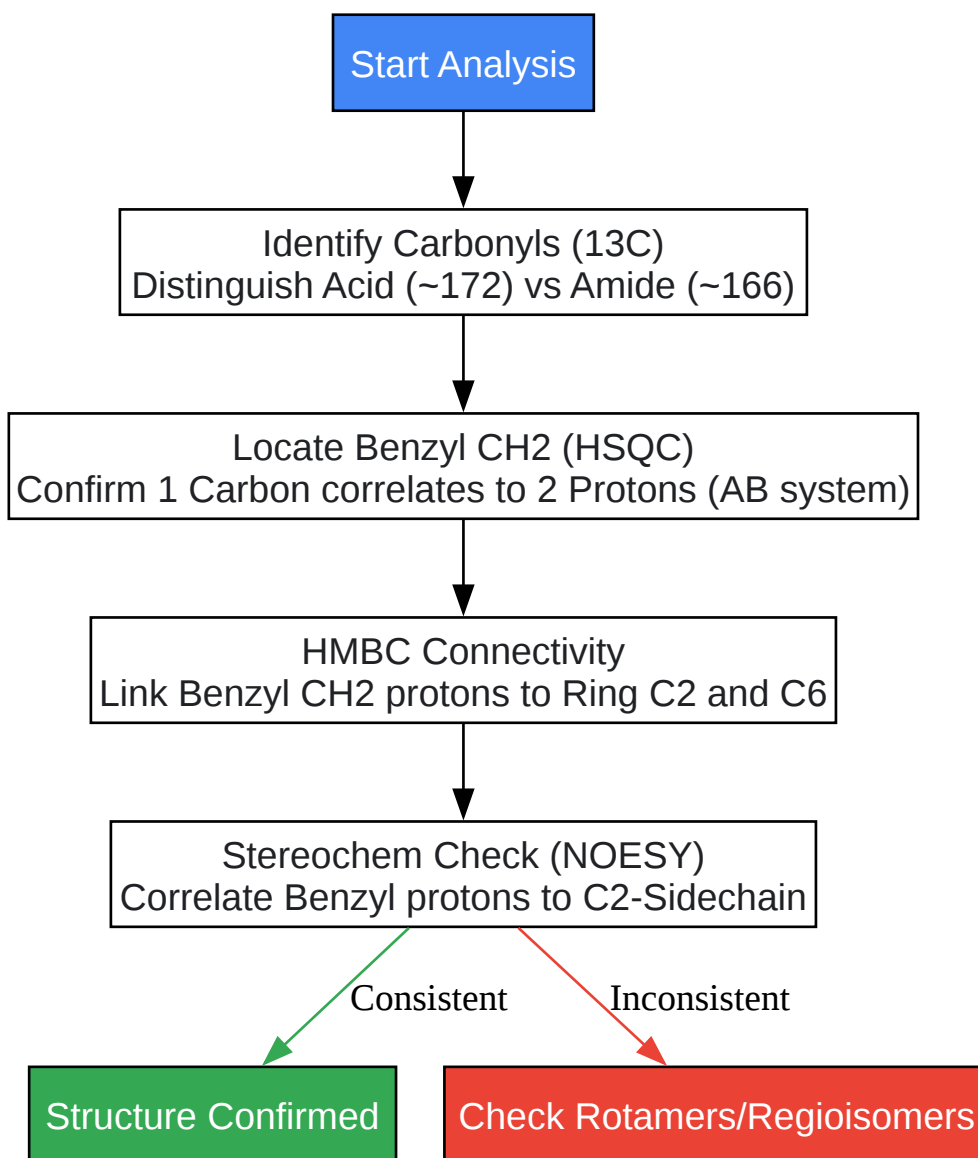
Anticipated Chemical Shifts (DMSO-d6)

Note: Values are predicted based on structure-activity relationships of analogous N-benzyl-3-oxopiperazines.

Position	Group	¹ H Shift (δ ppm)	Multiplicity	¹³ C Shift (δ ppm)	Notes
COOH	Acid	12.0 - 12.5	Broad s	172.0 - 174.0	Disappears with D2O shake.[1][2]
C3	Amide C=O	-	-	165.0 - 168.0	Upfield of acid carbonyl.[1]
Ar-CH3	Methyl	2.25 - 2.35	s	21.0	Diagnostic for 3-methylbenzyl.[1]
N1-CH2-Ar	Benzyl	3.90 & 4.60	AB q (J~15Hz)	50.0 - 52.0	Diastereotopic.
C2-H	Methine	3.30 - 3.50	dd or t	55.0 - 58.0	Chiral center; HSQC +ve.[1][2]
C2-CH2	Side chain	2.60 - 2.80	m (ABX)	35.0 - 38.0	Diastereotopic.[1][2]
C5-H2	Ring	2.90 - 3.10	m	45.0 - 48.0	Adjacent to N4.[1]
C6-H2	Ring	3.10 - 3.30	m	48.0 - 50.0	Adjacent to N1.[1]
N4-H	Amine	8.0 - 9.0	Broad	-	If present as salt/amide.[1]
Ar-H	Aromatic	7.0 - 7.3	m	125.0 - 140.0	3-methyl substitution pattern.[1]

Validation Workflow

Use the following logic flow to confirm the structure using 2D data:



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Figure 2: Step-by-step logic for spectral validation.

Troubleshooting & Common Pitfalls

"Missing" Signals or Broadening

- Cause: Restricted rotation around the amide bond or ring flipping at rates comparable to the NMR time scale (coalescence).[2]

- Solution: Variable Temperature (VT) NMR. Heating the sample to 50°C or 80°C in DMSO-d6 usually sharpens the signals by accelerating the exchange/rotation, averaging the conformers.

Regioisomer Confusion[1][2]

- Issue: Distinguishing the 3-oxopiperazine (lactam) from a 2-oxopiperazine isomer.
- Solution: Use HMBC.[1][2]
 - In 3-oxopiperazine: The Benzyl will show a correlation to the methine and methylene, but weak or no correlation to the Amide Carbonyl ().
 - In 2-oxopiperazine: If the benzyl were on the amide nitrogen, strong coupling to the carbonyl would be observed.

References

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Sources

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